molecular formula C16H14N6O5S B2923194 Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1396784-44-3

Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2923194
CAS No.: 1396784-44-3
M. Wt: 402.39
InChI Key: ZEYVNGVGWDJZFA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a central thiazole ring linked to oxazole and pyrazine moieties via carboxamide bridges. This structure combines nitrogen- and sulfur-containing heterocycles, which are known to influence bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name

ethyl 2-[2-[[2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S/c1-2-26-12(23)5-9-8-28-16(19-9)22-14(25)11-7-27-15(20-11)21-13(24)10-6-17-3-4-18-10/h3-4,6-8H,2,5H2,1H3,(H,19,22,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYVNGVGWDJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C15H15N5O4SC_{15}H_{15}N_5O_4S and a molecular weight of approximately 343.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against specific microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli 15 µg/mL
Staphylococcus aureus 10 µg/mL
Pseudomonas aeruginosa 20 µg/mL
Candida albicans 12 µg/mL

These results indicate that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.

2. Antiviral Activity

The compound has also shown promising antiviral effects, particularly against viral strains such as HIV and the Tobacco Mosaic Virus (TMV). The following table outlines the effective concentrations (EC50) observed in vitro:

VirusEC50 (µM)Cytotoxic Concentration (CC50) (µM)Therapeutic Index (TI)
HIV-1 3.98>400>100
Tobacco Mosaic Virus (TMV) 58.7N/AN/A

The therapeutic index for HIV-1 indicates a high safety margin, suggesting the potential for further development as an antiviral agent.

3. Anticancer Activity

In addition to its antimicrobial and antiviral properties, the compound has been evaluated for anticancer activity. A study reported that it exhibited antiproliferative effects on various human tumor cell lines, with GI50 values ranging from nanomolar to micromolar concentrations.

Case Studies and Research Findings

  • Antiviral Screening : A study conducted by Ouyang et al. evaluated a series of pyrazole derivatives, including this compound, against TMV. The compound demonstrated significant antiviral activity with an EC50 of 58.7 µg/mL, indicating its potential as a leading candidate for further antiviral drug development .
  • Antimicrobial Efficacy : In a comprehensive screening of synthesized compounds, this compound was found to possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : The cytotoxicity profile was assessed using various human cell lines, revealing that the compound had a high therapeutic index against HIV-1, suggesting minimal toxicity at effective antiviral doses .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazine and oxazole compounds exhibit significant antimicrobial properties. Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate has shown potential against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that modifications in the structure can enhance activity against resistant strains.

Antiparasitic Effects

Similar compounds have been studied for their antiparasitic activity, particularly against protozoan parasites such as Leishmania and Trypanosoma. The mechanism often involves the inhibition of key enzymes in the sterol biosynthesis pathway, which is crucial for the survival of these pathogens. This compound may serve as a lead compound for further development in antiparasitic therapies.

Anti-inflammatory Properties

Compounds containing thiazole and oxazole rings have been noted for their anti-inflammatory effects. This compound could be explored for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxazole Ring: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrazine Moiety: This may involve nucleophilic substitutions or coupling reactions with pyrazine derivatives.
  • Carboxamide Formation: The introduction of carboxamide groups is usually done via acylation reactions, which are critical for enhancing biological activity.
  • Final Esterification: The final step involves esterification to yield the ethyl ester form of the compound.

These synthetic routes are essential for optimizing yield and purity while allowing for structural modifications that can enhance biological activity.

Structure-Activity Relationship (SAR) Studies

A study published in the Journal of Medicinal Chemistry explored the SAR of related compounds, revealing that specific modifications on the thiazole and oxazole rings significantly affect their biological activity. For instance, variations in substituents on these rings can lead to substantial changes in potency against target enzymes involved in metabolic pathways.

CompoundIC50 (μM)Target EnzymeNotes
Compound A0.51TyrosinaseStrong inhibition
Compound B40.42TyrosinaseModerate inhibition
Compound C>200TyrosinaseWeak inhibition

Cytotoxicity Assessments

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of compounds similar to this compound. These studies typically involve testing on various cancer cell lines to determine effective concentrations that inhibit cell growth while maintaining acceptable safety margins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Ethyl 2-(2-(2-(4-Chlorophenyl)-3-Methylbutanamido)Thiazol-4-yl)Acetate (C₁₈H₂₁ClN₂O₃S)

  • Structure : Features a chlorophenyl and methylbutanamido group on the thiazole ring.
  • Synthesis: Prepared via reaction of ethyl acetoacetate with 2-(4-chlorophenyl)-3-methylbutanoyl chloride .
  • Key Differences : The absence of pyrazine and oxazole rings reduces nitrogen content, likely lowering hydrogen-bonding capacity compared to the target compound.
  • Crystallography: Monoclinic crystal system (P2₁/c), with lattice parameters distinct from the target compound’s hypothetical packing due to bulkier substituents .

B. Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate

  • Structure : Contains a pyridinyl group instead of pyrazine/oxazole.
  • Bioactivity : Pyridinyl derivatives are often explored as kinase inhibitors; the target compound’s pyrazine group may confer distinct electronic properties for alternative target interactions .
  • Synthesis : Derived from nitriles and ethyl 2-bromoacetoacetate, highlighting the versatility of thiazole-ester backbones for functionalization .

C. Ethyl 2-(2-(Methylamino)Thiazol-4-yl)Acetate

  • Structure: Substituted with a methylamino group on the thiazole.
  • Reactivity: The methylamino group increases nucleophilicity, contrasting with the carboxamido groups in the target compound, which may enhance stability against hydrolysis .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
Target Compound C₁₇H₁₆N₆O₅S 416.41 Pyrazine, oxazole, thiazole Moderate (ester enhances lipophilicity)
Ethyl 2-(2-(4-Chlorophenyl)Thiazol-4-yl)Acetate C₁₈H₂₁ClN₂O₃S 380.89 Chlorophenyl, thiazole Low (hydrophobic substituents)
Ethyl 2-(2-(Pyridin-4-yl)Thiazol-4-yl)Acetate C₁₂H₁₂N₂O₂S 248.30 Pyridine, thiazole Higher (smaller structure)

Notes:

  • The target compound’s multiple amide bonds increase polarity compared to simpler esters but are counterbalanced by the ethyl ester and aromatic rings.
  • Pyrazine’s electron-deficient nature may enhance π-π stacking with biological targets compared to pyridine or phenyl groups .
Stability and Reactivity
  • Hydrolytic Stability: The ethyl ester is prone to hydrolysis under basic conditions, whereas the amide linkages (pyrazine/oxazole) are more stable, as noted in hydrazide-thiazole derivatives () .
  • Derivatization Potential: The oxazole and pyrazine groups offer sites for further functionalization, analogous to ’s formamido-thiazole derivatives .

Q & A

Q. Tables

Derivative (from )Substituent Yield (%) ESI-MS [M+H]+^+
10a3-Fluorophenyl87.7498.2
10b3,5-Dichlorophenyl88.3548.2
10d4-Trifluoromethyl93.4548.2

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